

Application Notes and Protocols: 4-Fluorobenzophenone in the Synthesis of Agrochemicals

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Compound of Interest

Compound Name: **4-Fluorobenzophenone**

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Abstract

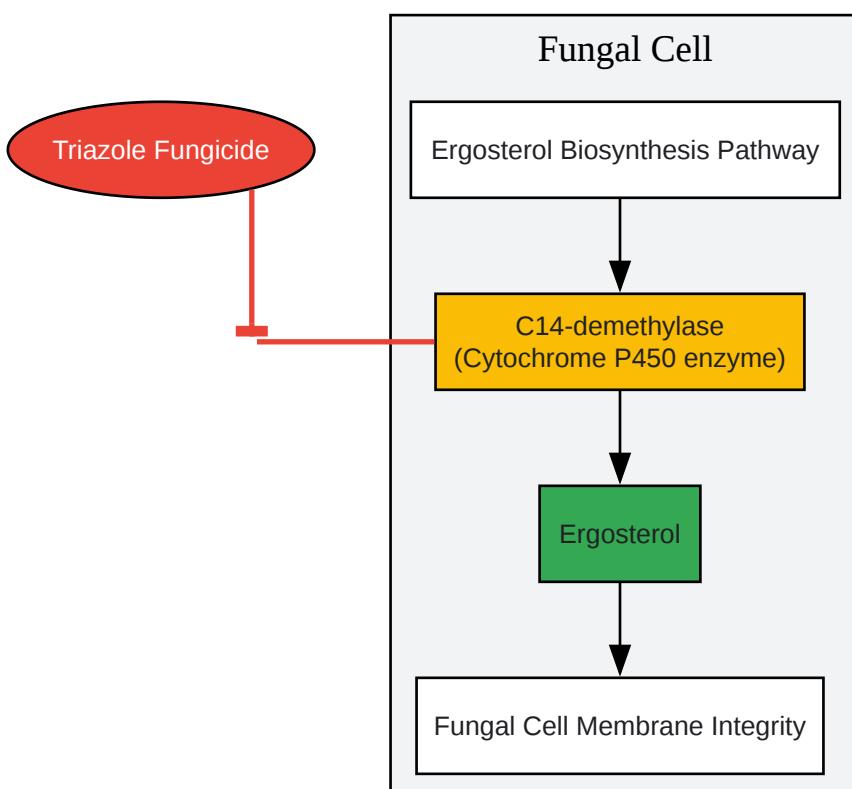
4-Fluorobenzophenone is a versatile chemical intermediate widely utilized in the synthesis of a variety of agrochemicals, particularly fungicides. Its fluorinated phenyl group is a key structural motif in several commercial pesticides, contributing to their enhanced efficacy and metabolic stability. This document provides detailed application notes and experimental protocols for the synthesis of two prominent triazole fungicides, Flusilazole and Fluquinconazole, using **4-Fluorobenzophenone**-derived intermediates. Additionally, it outlines the mode of action of triazole fungicides and presents relevant physicochemical and quantitative data in a structured format.

Introduction

4-Fluorobenzophenone ($C_{13}H_9FO$) is a key building block in the agrochemical industry.^{[1][2]} Its unique chemical properties, imparted by the fluorine atom and the benzophenone core, make it an ideal starting material for the synthesis of complex active ingredients.^[1] The presence of fluorine can enhance the biological activity of molecules by improving their metabolic stability and binding affinity to target enzymes.^[3] This note focuses on the application of **4-Fluorobenzophenone** in the synthesis of triazole fungicides, a major class of agrochemicals used to control a broad spectrum of fungal diseases in crops.^{[4][5]}

Mode of Action: Triazole Fungicides

Triazole fungicides act as sterol biosynthesis inhibitors (SBIs).^{[6][7]} They specifically target and inhibit the fungal cytochrome P450 enzyme, C14-demethylase.^{[6][8]} This enzyme is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes.^{[4][8]} The inhibition of ergosterol synthesis disrupts membrane structure and function, leading to abnormal fungal growth and ultimately, cell death.^[6] This targeted mode of action provides high efficacy against a wide range of fungal pathogens.^[5]



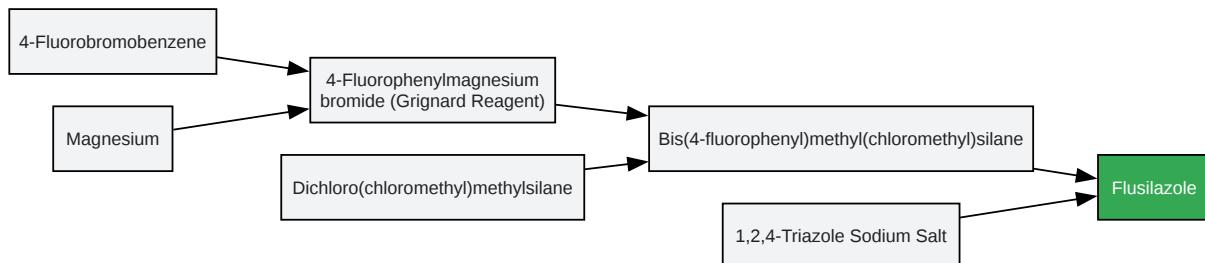
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Mode of action of triazole fungicides.

Synthesis of Flusilazole

Flusilazole is a broad-spectrum, systemic fungicide effective against a variety of fungal diseases.^[9] The synthesis of Flusilazole involves the preparation of a key intermediate, bis(4-fluorophenyl)methyl(chloromethyl)silane, from **4-fluorobenzophenone** derivatives, followed by reaction with 1,2,4-triazole.

Synthesis Workflow



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Synthesis workflow for Flusilazole.

Experimental Protocols

Protocol 1: Synthesis of bis(4-fluorophenyl)methyl(chloromethyl)silane

This protocol is based on a Grignard reaction followed by reaction with a chlorosilane.

Materials:

- 4-Fluorobromobenzene
- Magnesium turnings
- Anhydrous tetrahydrofuran (THF)
- Dichloro(chloromethyl)methylsilane
- Iodine (crystal)
- Saturated aqueous ammonium chloride solution
- Diethyl ether
- Anhydrous sodium sulfate

Procedure:

- Grignard Reagent Formation:
 - In a flame-dried three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents).
 - Add a small crystal of iodine.
 - Add anhydrous THF to cover the magnesium.
 - Dissolve 4-fluorobromobenzene (1.0 equivalent) in anhydrous THF in the dropping funnel.
 - Add a small amount of the 4-fluorobromobenzene solution to initiate the reaction (indicated by heat and disappearance of the iodine color).
 - Add the remaining 4-fluorobromobenzene solution dropwise at a rate that maintains a gentle reflux.
 - After the addition is complete, reflux the mixture for an additional 30 minutes.
- Reaction with Dichloro(chloromethyl)methylsilane:
 - Cool the Grignard reagent solution to 0 °C in an ice bath.
 - Add a solution of dichloro(chloromethyl)methylsilane (0.5 equivalents) in anhydrous THF dropwise to the stirred Grignard solution.
 - After the addition is complete, allow the mixture to warm to room temperature and stir for 12-15 hours.
- Work-up and Purification:
 - Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.
 - Extract the aqueous layer with diethyl ether (3 x 50 mL).

- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the solvent under reduced pressure.
- Purify the crude product by vacuum distillation to obtain bis(4-fluorophenyl)methyl(chloromethyl)silane.

Protocol 2: Synthesis of Flusilazole[2][6]

Materials:

- bis(4-fluorophenyl)methyl(chloromethyl)silane
- 1,2,4-Triazole sodium salt
- Anhydrous dimethylformamide (DMF)
- Diethyl ether
- Saturated aqueous sodium chloride solution
- Anhydrous sodium sulfate

Procedure:

- Reaction:
 - In a round-bottom flask, dissolve bis(4-fluorophenyl)methyl(chloromethyl)silane (1.0 equivalent) and 1,2,4-triazole sodium salt (1.05 equivalents) in anhydrous DMF.
 - Heat the mixture to 90 °C and stir for 3 hours.[6]
- Work-up and Purification:
 - Cool the reaction mixture to room temperature and dilute with water.
 - Extract the mixture with diethyl ether (3 x 30 mL).[6]

- Combine the ethereal extracts and wash with saturated aqueous sodium chloride solution. [6]
- Dry the organic layer over anhydrous sodium sulfate.[6]
- Remove the solvent under reduced pressure.
- Purify the residue by Kugelrohr distillation (150 °C / 0.1 Torr) to yield Flusilazole as a colorless oil, which crystallizes on standing.[6]

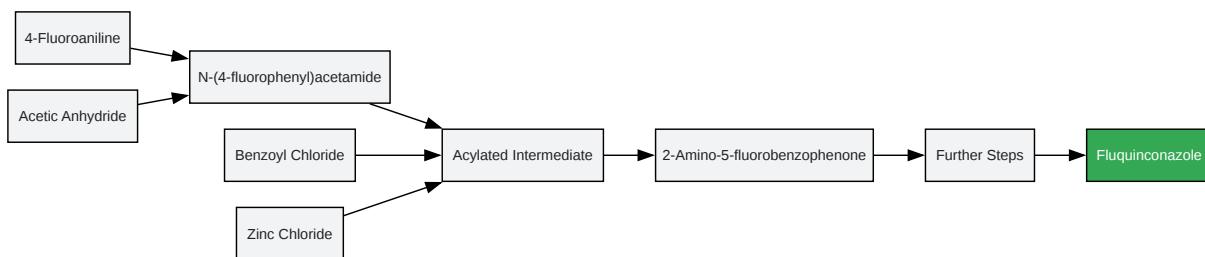
Quantitative Data

Parameter	Value	Reference
Flusilazole		
Molecular Formula	C ₁₆ H ₁₅ F ₂ N ₃ Si	[9]
Molecular Weight	315.39 g/mol	[9]
Yield (from Protocol 2)	~80%	[6]
Melting Point	52-53 °C	[1]
Intermediate		
bis(4-fluorophenyl)methyl(chloromethyl)silane	C ₁₄ H ₁₃ Cl F ₂ Si	
Molecular Weight	282.79 g/mol	

Synthesis of Fluquinconazole

Fluquinconazole is a broad-spectrum fungicide used for the control of various diseases on cereals and other crops.[10][11] A key intermediate in its synthesis is 2-amino-5-fluorobenzophenone.

Synthesis Workflow



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Proposed synthesis workflow for Fluquinconazole.

Experimental Protocols

Protocol 3: Synthesis of 2-Amino-5-fluorobenzophenone (adapted from a similar synthesis)[4]

This protocol involves the protection of the amino group of 4-fluoroaniline, followed by a Friedel-Crafts acylation and subsequent deprotection.

Step 1: Acetylation of 4-Fluoroaniline

Materials:

- 4-Fluoroaniline
- Acetic anhydride
- Zinc dust (catalytic amount)

Procedure:

- In a round-bottom flask, combine 4-fluoroaniline and a slight excess of acetic anhydride.
- Add a catalytic amount of zinc dust.
- Heat the mixture to reflux for 30-60 minutes.

- Cool the reaction mixture to room temperature and pour it into cold water with stirring to precipitate N-(4-fluorophenyl)acetamide.
- Filter the solid, wash with water, and dry.

Step 2: Friedel-Crafts Acylation

Materials:

- N-(4-fluorophenyl)acetamide
- Benzoyl chloride
- Anhydrous zinc chloride
- Anhydrous 1,2-dichloroethane

Procedure:

- In a dry round-bottom flask under an inert atmosphere, suspend anhydrous zinc chloride in anhydrous 1,2-dichloroethane.
- Add benzoyl chloride to the suspension and stir.
- Slowly add N-(4-fluorophenyl)acetamide to the mixture.
- Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC.
- Upon completion, cool the reaction mixture and quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
- Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain the crude acylated product.

Step 3: Deprotection

Materials:

- Crude acylated product
- Concentrated hydrochloric acid
- Ethanol

Procedure:

- Dissolve the crude acylated product in a mixture of ethanol and concentrated hydrochloric acid.
- Heat the mixture to reflux for several hours until deprotection is complete (monitor by TLC).
- Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate 2-amino-5-fluorobenzophenone.
- Filter the solid product, wash with water, and dry.
- Recrystallize the crude product from ethanol to obtain pure 2-amino-5-fluorobenzophenone.

Protocol 4: Synthesis of Fluquinconazole (Conceptual)

The synthesis of Fluquinconazole from 2-amino-5-fluorobenzophenone is a multi-step process involving the formation of the quinazolinone ring system, followed by the introduction of the triazole and dichlorophenyl moieties. Detailed, publicly available protocols for this specific transformation are scarce. The following is a conceptual outline based on known quinazoline chemistry.

Conceptual Steps:

- Cyclization: Reaction of 2-amino-5-fluorobenzophenone with urea or a similar reagent to form the quinazolinone core.
- Chlorination: Conversion of the hydroxyl group at the 4-position of the quinazolinone to a chlorine atom using a chlorinating agent like phosphorus oxychloride or thionyl chloride.
- Triazole Substitution: Nucleophilic substitution of the chlorine atom with 1,2,4-triazole.

- Dichlorophenyl Group Introduction: N-arylation of the quinazolinone ring with 2,4-dichlorophenylboronic acid or a similar reagent, likely under palladium catalysis.

Further research and development would be required to optimize the reaction conditions for each of these conceptual steps.

Quantitative Data

Parameter	Value	Reference
Fluquinconazole		
Molecular Formula	$C_{16}H_8Cl_2FN_5O$	[12]
Molecular Weight	376.17 g/mol	[12]
Melting Point	192 °C	[12]
Intermediate		
2-Amino-5-fluorobenzophenone	$C_{13}H_{10}FNO$	
Molecular Weight	215.22 g/mol	

Conclusion

4-Fluorobenzophenone and its derivatives are indispensable precursors in the synthesis of high-value agrochemicals. The protocols and data presented herein demonstrate the practical application of this versatile intermediate in the production of the potent triazole fungicides, Flusilazole and Fluquinconazole. The provided methodologies, while requiring optimization for large-scale production, offer a solid foundation for researchers and professionals in the field of agrochemical synthesis and development. The continued exploration of fluorinated synthons like **4-fluorobenzophenone** is expected to yield novel and more effective crop protection agents in the future.

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